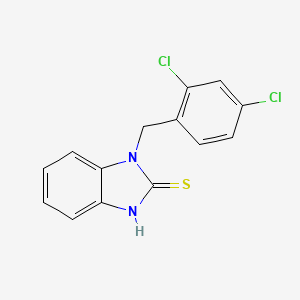

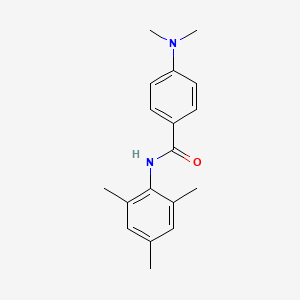

![molecular formula C20H21F2NO4 B5604615 (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid](/img/structure/B5604615.png)

(4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related fluorophenyl compounds and analogs typically involves nucleophilic substitution reactions, where fluorine's presence significantly influences the chemical reactivity and stereochemistry of the molecules. For example, a study demonstrated the feasibility of nucleophilic displacement of bromide in the 4-bromopyrazole ring with [18F]fluoride, leading to the synthesis of radiolabeled compounds with potential application in positron emission tomography (PET) imaging (Katoch-Rouse & Horti, 2003). Additionally, the development of a practical and efficient synthesis of novel PPAR α/γ dual agonists showcases the complex synthetic strategies employed to incorporate fluorophenyl groups into bioactive molecules (Qian et al., 2015).

Molecular Structure Analysis

The molecular structure of fluorophenyl compounds is characterized by the presence of fluorine, which can significantly affect the molecule's electronic distribution and molecular geometry. For instance, the study of monofluorinated molecules revealed specific intermolecular interactions and hydrogen bonding patterns influenced by the fluorine atoms (Burns & Hagaman, 1993).

Chemical Reactions and Properties

Fluorophenyl compounds participate in various chemical reactions, including halogenation, nucleophilic substitution, and coupling reactions, due to the unique reactivity of the fluorine atom. A notable example includes the synthesis of fluorophenyl esters of substituted phenoxy acetic acids, demonstrating the compounds' versatility in forming ester linkages and the impact of fluorine on their chemical behavior (Shi-tao, 2013).

Physical Properties Analysis

The physical properties of fluorophenyl compounds, such as melting points, boiling points, and solubility, are significantly influenced by the presence of fluorine atoms. These atoms contribute to the compound's overall polarity and can enhance stability and solubility in various solvents. For instance, the study on the synthesis and application of a fluorophenyl-protected glycosyl donor highlights how fluorine incorporation can affect solubility and reactivity in carbohydrate chemistry (Spjut, Qian, & Elofsson, 2010).

Chemical Properties Analysis

The chemical properties of (4-fluoro-2-methoxyphenyl)[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid and related compounds are characterized by their reactivity towards nucleophiles, electrophiles, and various reagents. The introduction of fluorine atoms into the phenyl ring alters the compound's electron density, affecting its reactivity and interaction with other molecules. Studies such as the synthesis and characterization of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids provide insights into the chemical behavior and reactivity patterns influenced by fluorine substitution (Shi-tao, 2013).

Propiedades

IUPAC Name |

2-(4-fluoro-2-methoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO4/c1-26-18-12-14(22)5-6-17(18)19(20(24)25)23-9-7-15(8-10-23)27-16-4-2-3-13(21)11-16/h2-6,11-12,15,19H,7-10H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKVGXITUFMYKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)F)C(C(=O)O)N2CCC(CC2)OC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)

![1-{[6-(dimethylamino)-3-pyridinyl]methyl}-3-azepanamine dihydrochloride](/img/structure/B5604543.png)

![2-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)propanamide](/img/structure/B5604574.png)

![[(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-(3-pyridinylacetyl)-3-pyrrolidinyl]methanol](/img/structure/B5604582.png)

![5-propyl-1'-(2H-tetrazol-2-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604589.png)

![1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)

![4-{[3-(benzyloxy)-4-methoxybenzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5604614.png)